molecular formula C23H32N2O2S B12780399 N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide CAS No. 2250243-57-1

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide

Katalognummer: B12780399
CAS-Nummer: 2250243-57-1
Molekulargewicht: 400.6 g/mol
InChI-Schlüssel: IOYOEAWKYFRZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide is a synthetic opioid analog structurally related to fentanyl. Its core structure features a piperidine ring substituted with a methoxymethyl group at the 4-position and a 2-thiophen-2-ylethyl chain on the nitrogen. The amide side chain is a butanamide (four-carbon chain), distinguishing it from shorter-chain analogs like sufentanil (propanamide) . While its exact pharmacological profile is less documented in the literature, its structural features suggest modifications aimed at altering receptor affinity, metabolic stability, and lipophilicity compared to classical fentanyl derivatives.

Eigenschaften

CAS-Nummer

2250243-57-1

Molekularformel

C23H32N2O2S

Molekulargewicht

400.6 g/mol

IUPAC-Name

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide

InChI

InChI=1S/C23H32N2O2S/c1-3-8-22(26)25(20-9-5-4-6-10-20)23(19-27-2)13-16-24(17-14-23)15-12-21-11-7-18-28-21/h4-7,9-11,18H,3,8,12-17,19H2,1-2H3

InChI-Schlüssel

IOYOEAWKYFRZLJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a suitable thiophene derivative is reacted with the piperidine intermediate.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is added through an alkylation reaction, using methoxymethyl chloride as the alkylating agent.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the butanamide moiety may produce corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. For instance, an in vitro study reported an IC50 value of approximately 103 nM against HL-60 leukemia cells, indicating significant growth inhibition .
CompoundCell LineIC50 (nM)Mechanism
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamideHL-60103.26 ± 4.59G2/M arrest, apoptosis

Antimicrobial Activity

Beyond its anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections alongside cancer therapies .

Study on G2/M Arrest

A notable study investigated the effects of this compound on HL-60 cells, demonstrating significant G2/M phase arrest at a concentration of 100 nM. This finding indicates its potential as a therapeutic agent against leukemia .

Caspase Activation in Apoptosis

Another case study revealed that treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The exact molecular pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound belongs to the 4-anilidopiperidine class of opioids. Key structural variations among analogs include:

  • Amide chain length : Propanamide (3 carbons) vs. butanamide (4 carbons).
  • Piperidine substitutions : Methoxymethyl, phenylethyl, or thiophenylethyl groups.
  • Aromatic moieties : Phenyl vs. heterocyclic (e.g., thiophene) rings.
Table 1: Structural and Pharmacokinetic Comparison
Compound Name Amide Chain Piperidine Substituents Aromatic Group Molecular Weight Key Metabolic Pathway Potency Relative to Fentanyl References
Target Compound Butanamide 4-methoxymethyl, 2-thiophenylethyl Thiophene ~428.56* Likely CYP3A4 Unknown (inferred lower)
Fentanyl Propanamide 1-phenethyl Phenyl 336.47 CYP3A4 1x (reference)
Sufentanil Propanamide 4-methoxymethyl, 2-thiophenylethyl Thiophene 386.55 CYP3A4 5–10x
Butyryl Fentanyl Butanamide 1-phenethyl Phenyl 348.49 CYP3A4 0.25x
Thiofentanyl Propanamide 1-(2-thiophenylethyl) Thiophene 370.52 CYP3A4 2–3x
4-Methoxybutyrylfentanyl Butanamide 1-phenethyl 4-methoxyphenyl 410.53 CYP3A4 0.1x

*Calculated based on molecular formula.

Pharmacological and Metabolic Insights

  • Amide Chain Length : Butanamide analogs (e.g., butyryl fentanyl) generally exhibit reduced μ-opioid receptor affinity and potency compared to propanamide derivatives like fentanyl. This is attributed to steric hindrance and altered binding kinetics .
  • Thiophene vs.
  • Methoxymethyl Group : Present in sufentanil and the target compound, this substituent increases metabolic stability by slowing N-dealkylation, a primary inactivation pathway mediated by CYP3A4 .

Forensic and Clinical Relevance

  • Detection Challenges : Like sufentanil, the target compound’s metabolism via CYP3A4 may generate inactive metabolites (e.g., N-dealkylated butanamide), complicating forensic identification without parent compound detection .
  • The target compound’s legal status may vary by jurisdiction but likely falls under analog laws .

Biologische Aktivität

The compound N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide , also known as Sufentanil, is a synthetic opioid that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure

  • Molecular Formula : C22H30N2O2S
  • Molecular Weight : 386.55 g/mol
  • IUPAC Name : N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

Pharmacodynamics

Sufentanil is known for its potent analgesic properties, significantly more effective than morphine. Its mechanism primarily involves the activation of mu-opioid receptors in the central nervous system (CNS), leading to analgesia and sedation. Research indicates that Sufentanil's binding affinity to these receptors is substantially higher than that of other opioids, contributing to its effectiveness at lower doses.

Neurotoxicity and Safety Profile

Recent studies have evaluated the neurotoxic potential of various analogs of Sufentanil. A notable investigation revealed that while some compounds exhibited neurotoxicity through monoamine oxidase (MAO) pathways, Sufentanil itself was not classified as neurotoxic under similar conditions . This safety profile suggests that Sufentanil may be a preferable option in pain management, particularly in sensitive populations.

Anticancer Potential

Emerging research has begun to explore the anticancer properties of Sufentanil and its analogs. Some studies indicate that compounds with similar structural motifs may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism could position Sufentanil as a candidate for adjunctive therapy in oncology, although more research is needed to confirm these findings.

Clinical Applications

  • Postoperative Pain Management :
    • Sufentanil is widely used in clinical settings for managing postoperative pain due to its rapid onset and potent analgesic effects. A study demonstrated significant reductions in pain scores when administered via epidural routes compared to traditional opioids .
  • Cancer Pain Relief :
    • In patients with advanced cancer, Sufentanil has shown effectiveness in alleviating severe pain when other analgesics fail. Its unique pharmacokinetic profile allows for continuous infusion methods, providing stable pain control over extended periods .

Comparative Efficacy

A comparison of various opioids highlighted Sufentanil's superior efficacy in terms of analgesic potency and side effect profile:

OpioidPotency (compared to morphine)Common Side Effects
Morphine1xNausea, constipation
Fentanyl50xRespiratory depression
Sufentanil1000xLess nausea, sedation

Q & A

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

  • Rodent Models :
  • Antinociception : Tail-flick test with escalating doses (0.01–1 mg/kg IV).
  • Respiratory Depression : Plethysmography to assess ED₅₀ for lethality .
  • Toxicokinetics : Measure plasma half-life and metabolite accumulation via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.